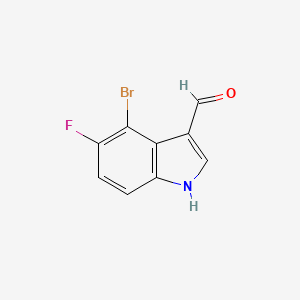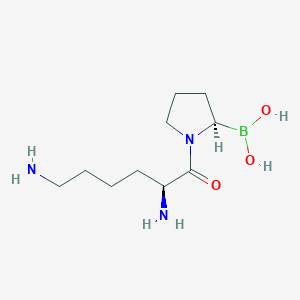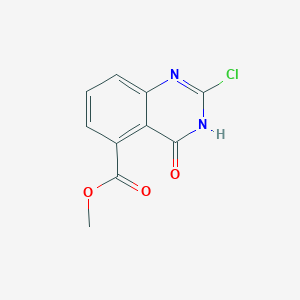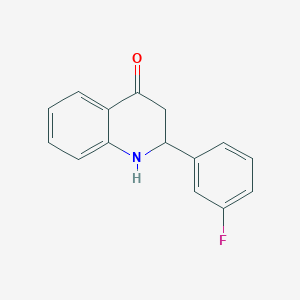
1-(3-(Bromomethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)phenyl)-1H-imidazole is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(3-(Brommethyl)phenyl)-1H-Imidazol kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Bromierung einer Vorläuferverbindung, wie z. B. 1-(3-Methylphenyl)-1H-Imidazol, unter Verwendung eines Bromierungsmittels wie N-Bromsuccinimid (NBS) in Gegenwart eines Radikalinitiators. Die Reaktion wird typischerweise in einem inerten Lösungsmittel wie Tetrachlorkohlenstoff bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(3-(Brommethyl)phenyl)-1H-Imidazol kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichmäßige Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(3-(Brommethyl)phenyl)-1H-Imidazol durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Die Brommethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden, was zur Bildung neuer Kohlenstoff-Stickstoff-, Kohlenstoff-Schwefel- oder Kohlenstoff-Sauerstoff-Bindungen führt.
Elektrophile aromatische Substitution: Der Phenylring kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen wie Nitrierung, Sulfonierung oder Halogenierung durchlaufen.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Typische Reagenzien sind Natriumazid, Kaliumthiocyanat oder Natriummethoxid. Reaktionen werden oft in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei moderaten Temperaturen durchgeführt.
Elektrophile aromatische Substitution: Reagenzien wie Salpetersäure, Schwefelsäure oder Halogene (Chlor, Brom) werden in Gegenwart von Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid verwendet.
Hauptprodukte:
Nucleophile Substitution: Produkte umfassen Azide, Thiocyanate und Ether.
Elektrophile aromatische Substitution: Produkte umfassen Nitro-, Sulfonyl- und halogenierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
1-(3-(Brommethyl)phenyl)-1H-Imidazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.
Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wird es in der Untersuchung von Enzyminhibitoren und Rezeptormodulatoren verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 1-(3-(Brommethyl)phenyl)-1H-Imidazol beinhaltet seine Wechselwirkung mit Nucleophilen oder Elektrophilen, abhängig von den Reaktionsbedingungen. Die Brommethylgruppe fungiert als elektrophile Stelle und macht sie anfällig für nucleophile Angriffe. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen oder ihre Funktion modulieren .
Ähnliche Verbindungen:
1-(4-(Brommethyl)phenyl)-1H-Imidazol: Ähnliche Struktur, jedoch mit der Brommethylgruppe in para-Position.
1-(2-(Brommethyl)phenyl)-1H-Imidazol: Ähnliche Struktur, jedoch mit der Brommethylgruppe in ortho-Position.
1-(3-(Chlormethyl)phenyl)-1H-Imidazol: Ähnliche Struktur, jedoch mit einer Chlormethylgruppe anstelle einer Brommethylgruppe.
Einzigartigkeit: 1-(3-(Brommethyl)phenyl)-1H-Imidazol ist aufgrund der Position der Brommethylgruppe am Phenylring einzigartig, was seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen kann. Das Vorhandensein des Imidazolrings trägt ebenfalls zu seiner Vielseitigkeit in verschiedenen chemischen und biologischen Anwendungen bei.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Bromomethyl)phenyl)-1H-imidazole: Similar structure but with the bromomethyl group at the para position.
1-(2-(Bromomethyl)phenyl)-1H-imidazole: Similar structure but with the bromomethyl group at the ortho position.
1-(3-(Chloromethyl)phenyl)-1H-imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 1-(3-(Bromomethyl)phenyl)-1H-imidazole is unique due to the position of the bromomethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the imidazole ring also adds to its versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)phenyl]imidazole |
InChI |
InChI=1S/C10H9BrN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2 |
InChI-Schlüssel |
IRANKVWSIAYLJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)








![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)



